MEK inhibitor - 334951-92-7

MEK inhibitor

Catalog Number: EVT-1707715
CAS Number: 334951-92-7
Molecular Formula: C26H26N4O2
Molecular Weight: 426.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

MEK inhibitors are a class of small molecules that specifically target and inhibit mitogen-activated protein kinase kinase (MEK), a crucial component of the RAS/RAF/MEK/ERK signaling pathway. [] This pathway plays a vital role in regulating cell proliferation, survival, and differentiation. [] MEK inhibitors are classified as allosteric inhibitors, meaning they bind to a site on MEK distinct from the ATP-binding site, thereby preventing its activation and subsequent phosphorylation of ERK. [, ] In scientific research, MEK inhibitors are valuable tools for studying the role of the RAS/RAF/MEK/ERK pathway in various cellular processes, including cancer development and progression.

Mechanism of Action

MEK inhibitors primarily exert their effects by binding to MEK and preventing its phosphorylation by upstream kinases like RAF. [, , ] This, in turn, blocks the phosphorylation of ERK, effectively disrupting the RAS/RAF/MEK/ERK signaling cascade. [, , ] The specific binding mode of the MEK inhibitor influences its activity against different MEK conformations (active vs. inactive), affecting its efficacy in tumors with distinct upstream oncogenic mutations, like BRAF V600E versus KRAS mutations. []

Applications
  • MEK inhibitors are used to investigate the involvement of the RAS/RAF/MEK/ERK pathway in various cellular processes, such as proliferation, apoptosis, and differentiation. [, ]
  • They are employed to study the interplay between the RAS/RAF/MEK/ERK pathway and other signaling pathways like PI3K/AKT/mTOR. [, , ]
  • MEK inhibitors are used to explore the role of ERK in cancers with low RAS/RAF/MEK/ERK pathway activity, such as small cell lung cancer. []
  • MEK inhibitors are used to study how cancer cells adapt to targeted therapies, such as tyrosine kinase inhibitors (TKIs), by reactivating the ERK pathway. []
  • They are employed to investigate the role of growth factors, such as HGF and NRG1, in mediating resistance to MEK inhibitors in cancers like melanoma and uveal melanoma. [, ]
  • MEK inhibitors are utilized to study the interplay between the immune microenvironment and resistance to targeted therapies. []

c) Developing Novel Combination Therapies:

  • MEK inhibitors are combined with other targeted agents, such as mTOR inhibitors [, ], PI3K inhibitors [], KRASG12C inhibitors [], and STAT3 inhibitors [], to overcome resistance and achieve synergistic anti-tumor effects.
  • They are used in combination with immune checkpoint inhibitors to enhance anti-tumor immunity and improve treatment response in melanoma and other cancers. [, ]
  • MEK inhibitors are explored in combination with antibody-drug conjugates, like CDX-011, to target melanoma cells expressing specific antigens like GPNMB. []

d) Exploring Alternative Therapeutic Strategies:

  • The efficacy of MEK inhibitors is assessed in rare BRAF mutation subtypes, such as BRAF K601E, to explore their potential for broader clinical applications. []
  • MEK inhibitors are studied in combination with copper chelators, such as disulfiram and ammonium tetrathiomolybdate, to investigate their impact on tumor cell response and potential for enhancing the efficacy of existing chemotherapies like oxaliplatin. []

AZD6244 (Selumetinib)

Compound Description: AZD6244, also known as Selumetinib, is an orally bioavailable, selective allosteric inhibitor of mitogen-activated protein kinase kinase (MEK) 1 and 2. It is used to treat various cancers, including non-small cell lung cancer (NSCLC) and KRAS-mutant cancers. [, , , , ]

Relevance: AZD6244 is a MEK inhibitor, specifically targeting MEK1/2, and serves as a basis for understanding the impact and mechanisms of MEK inhibition in cancer cells. [, , , , ] Research on AZD6244 explores its effectiveness against KRAS-mutant cancers and its potential synergy with other agents.

MEK162 (Binimetinib)

Compound Description: MEK162, also known as Binimetinib, is a selective inhibitor of MEK1 and MEK2 kinases. It has shown efficacy in treating patients with advanced BRAF- and NRAS-mutant melanoma. [, ]

Relevance: MEK162, similar to MEK inhibitors generally, targets the MEK pathway, a critical component in the development of melanoma and other cancers. [, ] It highlights the therapeutic potential of MEK inhibition in cancers with specific genetic mutations and raises concerns about potential retinal side effects.

BAY86-9766

Compound Description: BAY86-9766 is a potent and selective inhibitor of MEK. This compound has demonstrated promising results in preclinical studies against non-small cell lung cancer (NSCLC). []

Relevance: Like other MEK inhibitors, BAY86-9766 showcases the potential of targeting the MEK pathway for cancer treatment, particularly in NSCLC. [] Studies on BAY86-9766 contribute to the understanding of the downstream effects of MEK inhibition and its potential for combination therapies.

Trametinib

Compound Description: Trametinib is a highly selective, allosteric inhibitor of MEK1 and MEK2, clinically used in combination with BRAF inhibitors to treat metastatic melanoma. [, , , , , , , ] It exhibits anti-cancer efficacy both in vitro and in vivo. [, ]

Relevance: Trametinib, similar to other MEK inhibitors, targets the MEK pathway, playing a crucial role in cancer cell growth and survival. [, , , , , , , ] Research on Trametinib explores its use in various cancer types, including melanoma and PDAC, highlighting its potential as a single agent and in combination therapies. It also emphasizes specific toxicities and potential for alternative MEK inhibitors like Binimetinib.

Cobimetinib

Compound Description: Cobimetinib is a potent and selective inhibitor of MEK1 and MEK2, used alongside BRAF inhibitors in treating metastatic melanoma. [, , ] Despite concerns about increased bleeding risks during therapy, studies show it does not significantly impact platelet function. [, ]

Relevance: Similar to other MEK inhibitors, Cobimetinib targets the MEK pathway, crucial for melanoma cell growth. [, , ] Research on Cobimetinib underscores the importance of understanding both the on-target and off-target effects of MEK inhibitors to ensure therapeutic efficacy and manage potential side effects.

SCH772984

Compound Description: SCH772984 is a highly selective, ATP-competitive inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2), displaying characteristics of both type I and II kinase inhibitors. [] It exhibits potent anti-tumor activity in cell lines with BRAF, NRAS, or KRAS mutations and induces tumor regression in xenograft models at tolerable doses. []

Relevance: While SCH772984 targets ERK1/2, which are downstream of MEK in the MAPK pathway, it shares the goal of inhibiting this crucial signaling cascade with MEK inhibitors. [] This compound's efficacy in BRAF, NRAS, and KRAS mutant models, including those resistant to BRAF or MEK inhibitors, highlights its potential for overcoming resistance mechanisms that limit the effectiveness of MEK-targeted therapies.

GDC-0973

Compound Description: GDC-0973 is a clinically available allosteric MEK inhibitor that demonstrates superior efficacy in BRAFV600E mutant models. [] It effectively blocks MEK kinase activity and downstream ERK activation. []

Relevance: GDC-0973's effectiveness in BRAF mutant models highlights the potential for developing MEK inhibitors with distinct mechanisms of action that preferentially target specific cancer subtypes. [] Its unique binding mode compared to other MEK inhibitors underscores the importance of understanding allosteric mechanisms in drug development.

GDC-0623

Compound Description: GDC-0623 is a clinically available allosteric MEK inhibitor that shows superior efficacy in KRAS mutant models. [] It effectively blocks MEK kinase activity and downstream ERK activation. []

Relevance: GDC-0623's efficacy in KRAS mutant models, where other MEK inhibitors have shown limited activity, emphasizes the potential for developing compounds with unique binding modes to target specific cancer genotypes. [] It reinforces the importance of understanding the interplay between inhibitor binding, allosteric mechanisms, and efficacy in different genetic contexts.

ABM-4095

Compound Description: ABM-4095 is a novel small molecule, ATP-uncompetitive, pMEK inhibitor with good cell permeability. [] It effectively prevents the phosphorylation of MEK by RAF and demonstrates promising anti-cancer activity in vitro and in vivo, particularly against RAS-mutant pancreatic cancer. []

Relevance: ABM-4095's unique mechanism of action, directly inhibiting pMEK rather than just blocking MEK activation by RAF, offers a potential advantage over currently approved MEK inhibitors in targeting RAS-mutant cancers, where current MEK inhibitors have limited efficacy. [] Its promising activity in preclinical models supports further investigation for treating pancreatic cancer.

Properties

CAS Number

334951-92-7

Product Name

MEK inhibitor

IUPAC Name

3-[N-[3-[(dimethylamino)methyl]phenyl]-C-phenylcarbonimidoyl]-2-hydroxy-N-methyl-1H-indole-6-carboxamide

Molecular Formula

C26H26N4O2

Molecular Weight

426.5 g/mol

InChI

InChI=1S/C26H26N4O2/c1-27-25(31)19-12-13-21-22(15-19)29-26(32)23(21)24(18-9-5-4-6-10-18)28-20-11-7-8-17(14-20)16-30(2)3/h4-15,29,32H,16H2,1-3H3,(H,27,31)

InChI Key

UPICVLXBXZXYIE-UHFFFAOYSA-N

SMILES

CNC(=O)C1=CC2=C(C=C1)C(=C(N2)O)C(=NC3=CC=CC(=C3)CN(C)C)C4=CC=CC=C4

Canonical SMILES

CNC(=O)C1=CC2=C(C=C1)C(=C(N2)O)C(=NC3=CC=CC(=C3)CN(C)C)C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.